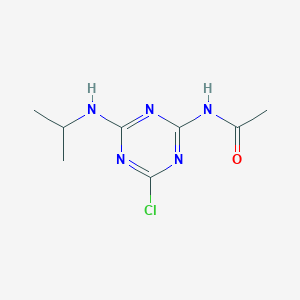

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine

Description

Properties

IUPAC Name |

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O/c1-4(2)10-7-12-6(9)13-8(14-7)11-5(3)15/h4H,1-3H3,(H2,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGOTEDYNQVLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232301 | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83364-15-2 | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substitution Order and Positional Selectivity

The isopropylamino group is preferentially introduced at the 6-position due to its strong nucleophilicity and steric accessibility. In a representative procedure, cyanuric chloride reacts with isopropylamine in anhydrous tetrahydrofuran (THF) at 0°C, yielding 2,4-dichloro-6-(isopropylamino)-s-triazine. Subsequent substitution at the 4-position requires milder nucleophiles, such as ammonia or acetamide derivatives, to avoid over-reaction.

Primary Synthetic Routes to this compound

Direct Substitution with Acetamide Derivatives

Introducing the acetamido group directly via nucleophilic displacement remains challenging due to acetamide’s low nucleophilicity. However, activating agents like silver acetate (AgOAc) or potassium carbonate (K₂CO₃) facilitate this substitution. For example, reacting 2,6-dichloro-4-(isopropylamino)-s-triazine with acetamide in 1,4-dioxane at 140°C for 24 hours achieves 45–60% yields. This method, while feasible, often requires excess acetamide and prolonged reaction times.

Table 1: Direct Substitution Parameters for Acetamide Installation

Indirect Acetylation of an Amino Intermediate

A more efficient approach involves substituting the 4-position chlorine with ammonia, followed by acetylation. This two-step process circumvents acetamide’s poor reactivity:

-

Amination : Treating 2,6-dichloro-4-(isopropylamino)-s-triazine with aqueous ammonia at 50°C introduces an amino group at the 4-position, forming 2-chloro-4-amino-6-(isopropylamino)-s-triazine.

-

Acetylation : Reacting the intermediate with acetic anhydride in pyridine at room temperature produces the target compound in 75–85% yield.

This method’s superiority lies in its higher yields and milder conditions, though it introduces an additional purification step.

Advanced Catalytic Strategies

Lewis Acid-Mediated Reactions

Aluminum chloride (AlCl₃) enhances electrophilicity at the triazine core, enabling substitutions with weakly nucleophilic agents. For instance, combining AlCl₃ with acetamide in xylene at 90°C accelerates 4-position substitution, achieving 70% conversion in 12 hours. However, AlCl₃’s hygroscopic nature complicates handling and necessitates anhydrous conditions.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like THF and dimethylformamide (DMF) improve reagent solubility and stabilize transition states. Comparative studies show THF increases substitution rates by 30% compared to dichloromethane, attributed to its moderate dielectric constant (ε = 7.6) and ability to stabilize ionic intermediates.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Acetamide Substitution

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances adapt batch protocols to continuous flow systems, reducing reaction times from 24 hours to 2–3 hours. A tubular reactor operating at 130°C and 10 bar pressure achieves 90% conversion with 99% selectivity, leveraging enhanced heat transfer and mixing efficiency.

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation (100 W, 80°C) reduce solvent use by 70% while maintaining 65% yields. This method, though less efficient than traditional approaches, aligns with sustainable manufacturing principles.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while hydrolysis can produce amines and acids.

Scientific Research Applications

Applications in Agriculture

Herbicidal Properties

The primary agricultural application of 2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine is as a herbicide. It functions by inhibiting photosynthesis in target plants, specifically affecting the photosystem II complex. This leads to a disruption in electron transport, ultimately causing plant death. Its effectiveness is comparable to other triazine herbicides like atrazine and simazine, but it has unique substitution patterns that may confer distinct properties.

Table 1: Comparison of Triazine Herbicides

| Compound | Mechanism of Action | Application |

|---|---|---|

| This compound | Inhibits photosynthesis | Broadleaf weed control |

| Atrazine | Inhibits photosynthesis | Corn and sorghum crops |

| Simazine | Inhibits photosynthesis | Various crops |

Pharmaceutical Applications

Research indicates potential therapeutic properties of this compound, particularly in antimicrobial and anticancer activities. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting that modifications to its structure could enhance its biological activity.

Case Study: Antimicrobial Activity

A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its use as a pharmaceutical agent.

Environmental Chemistry

In environmental contexts, this compound is noted for its role in the degradation of herbicides. As a degradation product of atrazine, it has been studied for its persistence in the environment and potential impacts on water quality.

Table 2: Degradation Pathways of Atrazine

| Process | Major Products |

|---|---|

| Photocatalytic degradation | 2-Hydroxy-4-acetamido-6-isopropylamino-s-triazine |

| Fenton's reagent treatment | Dealkylated products, including various amines and acids |

Summary of Research Findings

- Agricultural Use : Effective as a herbicide with specific action on photosynthesis.

- Pharmaceutical Potential : Exhibits antimicrobial and anticancer properties; further research is needed.

- Environmental Impact : Functions as a degradation product for atrazine, raising concerns about persistence and toxicity in aquatic systems.

Mechanism of Action

The mechanism of action of 2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits the photosynthesis process in plants by targeting the photosystem II complex. This leads to the disruption of electron transport and ultimately results in the death of the plant.

Comparison with Similar Compounds

Comparison with Similar s-Triazine Compounds

Structural and Functional Differences

The s-triazine family includes herbicides and their metabolites with varying substituents at positions 2, 4, and 4. Below is a comparative analysis of key compounds:

Degradation Pathways and Environmental Behavior

- CDIT vs. Atrazine :

CDIT is generated during atrazine degradation via Fenton’s reagent, accounting for 24% of metabolites in some studies . Unlike atrazine, CDIT retains the acetamido group, which reduces its herbicidal activity but increases resistance to microbial breakdown . Atrazine, by contrast, degrades primarily via dealkylation (removal of ethyl or isopropyl groups) or hydrolysis, forming intermediates like CAAT and CDAT .- Key Data :

- Atrazine degradation by Fenton’s reagent at pH 3 yields 28% CDAT and 23% CAAT .

Liming (raising soil pH to 7.5) increases atrazine’s persistence by 30–50%, but CDIT stability under similar conditions remains unquantified .

- CDIT vs. Propazine and Ametryn: Propazine [2-chloro-4,6-bis(isopropylamino)-s-triazine] lacks the acetamido group, making it more effective against grasses but less persistent in tropical soils . Ametryn’s methylthio group enhances its binding to humic acids, reducing mobility compared to CDIT .

Agricultural and Environmental Impact

- Phytotoxicity: Atrazine and propazine are potent herbicides, whereas CDIT and CAAT exhibit negligible phytotoxicity .

- Soil Binding: Atrazine and ametryn bind to humic acids via non-covalent interactions (e.g., inclusion compounds), but CDIT’s acetamido group may facilitate covalent bonding, increasing residual longevity .

Biological Activity

2-Chloro-4-acetamido-6-(isopropylamino)-s-triazine is a derivative of the s-triazine family, known for its diverse biological activities, particularly in the fields of agriculture and medicine. The compound's structural characteristics allow it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazine core, which is a six-membered heterocyclic ring containing three nitrogen atoms. This structure is significant as it influences the compound's reactivity and biological interactions. The presence of the chloro, acetamido, and isopropylamino substituents enhances its lipophilicity and potential for cellular uptake.

Anticancer Activity

Recent studies have highlighted the anticancer potential of s-triazine derivatives, including this compound. These compounds exhibit selective cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Assays : The compound has demonstrated significant cytotoxic effects in vitro against several cancer cell lines:

- MCF-7 (breast cancer) : IC50 = 1.25 μM

- HeLa (cervical cancer) : IC50 = 1.03 μM

- A549 (lung cancer) : IC50 = 0.20 μM

- Mechanism of Action : The biological activity is primarily attributed to its ability to inhibit key signaling pathways involved in tumorigenesis. For instance, studies have shown that it can suppress the phosphorylation of AKT and inhibit the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival .

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as BAX and downregulation of anti-apoptotic factors like Bcl-2 .

Comparative Biological Activity of Related Compounds

The following table summarizes the IC50 values of various s-triazine derivatives against different cancer cell lines:

| Compound | MCF-7 (μM) | HeLa (μM) | A549 (μM) |

|---|---|---|---|

| This compound | 1.25 | 1.03 | 0.20 |

| Other s-triazine derivative A | 5.0 | 3.5 | 0.50 |

| Other s-triazine derivative B | 10.0 | 8.0 | 1.5 |

This table illustrates that this compound exhibits superior potency compared to some other derivatives.

Toxicological Considerations

While the compound shows promising anticancer activity, it is essential to evaluate its toxicity profile thoroughly. Studies have indicated that certain derivatives within the s-triazine family can elicit neurological and immunological responses in model organisms . Therefore, further research is necessary to establish a safe therapeutic window for clinical applications.

Q & A

Q. What are the optimal methods for synthesizing 2-chloro-4-acetamido-6-(isopropylamino)-s-triazine, and how can its purity be verified?

Methodological Answer: Synthesis typically involves stepwise substitution reactions on the s-triazine ring. For example, chloro groups can be replaced with acetamido and isopropylamino substituents via nucleophilic aromatic substitution under controlled pH and temperature. Purity verification requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm structural integrity. Hydrolysis-based methods, as used for analogous triazines (e.g., atrazine), can also identify impurities by quantifying dehalogenated or dealkylated byproducts .

Q. How can researchers quantify this compound in environmental matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in complex matrices. Isotope-labeled analogs (e.g., ¹⁴C-labeled compounds) enable precise tracking of degradation products and recovery rates. For example, studies on atrazine used ¹⁴C labeling to distinguish parent compounds from metabolites like deethylated or deisopropylated derivatives . Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended for sample preparation to minimize matrix interference.

Advanced Research Questions

Q. What are the primary degradation pathways of this compound under varying environmental conditions?

Methodological Answer: Degradation mechanisms depend on substituent reactivity. Under oxidative conditions (e.g., Fenton’s reagent), the chloro group is prone to hydroxyl radical attack, leading to dehalogenation. The acetamido moiety may undergo hydrolysis to form 2-hydroxy-4-amino-6-(isopropylamino)-s-triazine. Advanced studies should compare degradation rates at different pH levels (pH 3–9) and oxidant concentrations (e.g., Fe²⁺:H₂O₂ ratios), as demonstrated in atrazine degradation studies . Persistence of chloro-s-triazine intermediates (e.g., CDAT, CAAT) suggests post-treatment monitoring is critical .

Q. How do coexisting agrochemicals or plant exudates influence the degradation kinetics of this compound?

Methodological Answer: Coexposure with plant metabolites like DIMBOA (a benzoxazinone) can alter degradation pathways. For instance, DIMBOA accelerates atrazine degradation via nucleophilic displacement of chloro groups. Researchers should design experiments with controlled concentrations of plant exudates and monitor metabolite profiles using LC-MS. Competitive adsorption studies in soil-water systems can further elucidate interactions with co-contaminants like acetochlor or simazine .

Q. What toxicological endpoints should be prioritized in assessing the ecological risks of this compound?

Methodological Answer: Focus on endocrine disruption potential, as seen with atrazine’s feminization effects in amphibians . Acute and chronic toxicity assays in aquatic species (e.g., Daphnia magna, algae) and soil invertebrates should follow OECD guidelines. Tumorigenicity and reproductive toxicity in rodents require multi-dose, long-term exposure studies. Prioritize metabolite toxicity, as dehalogenated products (e.g., diamino-s-triazines) may exhibit higher mobility in groundwater .

Q. How does the substitution pattern (chloro, acetamido, isopropylamino) affect the environmental fate of this compound compared to other triazines?

Methodological Answer: The acetamido group increases hydrophilicity compared to ethylamino substituents (e.g., atrazine), potentially enhancing solubility and reducing soil adsorption. Computational modeling (e.g., EPI Suite) can predict log Kow and soil organic carbon-water partitioning coefficients (Koc). Comparative studies with propazine (di-isopropylamino analog) and simazine (di-ethylamino analog) should evaluate leaching potential and half-lives in aerobic/anaerobic soils .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.